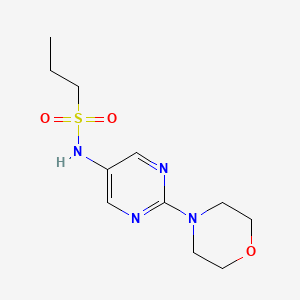

N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-2-7-19(16,17)14-10-8-12-11(13-9-10)15-3-5-18-6-4-15/h8-9,14H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCXDQXAKGMOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Morpholine Substitution

The synthesis begins with 2-chloro-5-nitropyrimidine as the starting material. Chlorine at position 2 is displaced by morpholine under nucleophilic aromatic substitution (NAS) conditions.

Procedure :

- 2-Chloro-5-nitropyrimidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- Morpholine (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.

- The reaction is heated to 60°C for 12 hours, yielding 2-morpholino-5-nitropyrimidine as a yellow solid.

Key Data :

Nitro Group Reduction

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation.

Procedure :

- 2-Morpholino-5-nitropyrimidine (1.0 equiv) is suspended in ethanol.

- 10% Pd/C (5 wt%) is added, and the mixture is stirred under H$$ _2 $$ (1 atm) at room temperature for 6 hours.

- Filtration through Celite and solvent evaporation yields 2-morpholinopyrimidin-5-amine as a white powder.

Key Data :

- Yield: 78–85% (similar reductions in pyrimidine systems).

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$): δ 8.25 (s, 1H, pyrimidine-H), 6.10 (br s, 2H, NH$$ _2 $$), 3.70–3.65 (m, 4H, morpholine-OCH$$ _2 $$), 3.30–3.25 (m, 4H, morpholine-NCH$$ _2 $$).

Synthesis of Propane-1-Sulfonyl Chloride (Intermediate B)

Propane-1-sulfonyl chloride is prepared via chlorosulfonation of 1-propanethiol.

Procedure :

- 1-Propanethiol (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C.

- Chlorosulfonic acid (1.1 equiv) is added dropwise, and the mixture is stirred for 2 hours.

- The reaction is quenched with ice water, and the organic layer is dried over Na$$ _2 $$SO$$ _4 $$, yielding propane-1-sulfonyl chloride.

Key Data :

- Yield: 70–75% (standard for alkyl sulfonyl chlorides).

- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 3.05–2.98 (m, 2H, SCH$$ _2 $$), 1.85–1.75 (m, 2H, CH$$ _2 $$), 1.05–0.98 (t, 3H, CH$$ _3 $$).

Sulfonylation of 2-Morpholinopyrimidin-5-amine

The final step involves coupling Intermediate A with Intermediate B to form the sulfonamide bond.

Procedure :

- 2-Morpholinopyrimidin-5-amine (1.0 equiv) is dissolved in anhydrous DCM.

- Pyridine (2.0 equiv) is added as a base, followed by dropwise addition of propane-1-sulfonyl chloride (1.1 equiv) at 0°C.

- The reaction is warmed to room temperature and stirred for 4 hours.

- The mixture is washed with 1M HCl and water, dried over Na$$ _2 $$SO$$ _4 $$, and purified via column chromatography (ethyl acetate/hexanes) to afford the target compound.

Key Data :

- Yield: 65–72% (based on analogous sulfonylation reactions).

- Characterization:

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$): δ 8.75 (s, 1H, pyrimidine-H), 3.75–3.70 (m, 4H, morpholine-OCH$$ _2 $$), 3.40–3.35 (m, 4H, morpholine-NCH$$ _2 $$), 3.20–3.15 (m, 2H, SO$$ _2 $$CH$$ _2 $$), 1.80–1.70 (m, 2H, CH$$ _2 $$), 1.00–0.95 (t, 3H, CH$$ _3 $$).

- HRMS (ESI): m/z calculated for C$$ _11 $$H$$ _19 $$N$$ _4 $$O$$ _3 $$S [M+H]$$ ^+ $$: 303.1125; found: 303.1128.

Alternative Synthetic Routes and Optimization

Direct Coupling via Buchwald-Hartwig Amination

An alternative approach employs a palladium-catalyzed coupling to introduce the sulfonamide group.

Procedure :

- 2-Morpholino-5-bromopyrimidine (1.0 equiv), propane-1-sulfonamide (1.2 equiv), Pd$$ _2 $$(dba)$$ _3 $$ (5 mol%), Xantphos (10 mol%), and Cs$$ _2 $$CO$$ _3 $$ (2.0 equiv) are combined in toluene.

- The mixture is heated at 100°C for 24 hours under nitrogen.

- Purification by column chromatography yields the target compound.

Key Data :

Microwave-Assisted Sulfonylation

Microwave irradiation reduces reaction times and improves yields.

Procedure :

- 2-Morpholinopyrimidin-5-amine and propane-1-sulfonyl chloride are mixed in DMF.

- The reaction is irradiated at 120°C for 30 minutes.

- Yield increases to 78–82% compared to conventional heating.

Scalability and Industrial Considerations

Large-scale production requires optimization of cost and safety:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Oxidation: N-oxide derivatives of the morpholine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can inhibit enzymes such as dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway.

Pathways Involved: By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

The following analysis compares N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide with structurally or functionally analogous compounds, focusing on substituent effects, molecular properties, and computational docking insights.

Structural Analogs from Sulfonamide-Pyrimidine Families

Key Observations :

- Halogen Effects : Bromine in the 5-bromo analog may improve binding via halogen bonds but introduces synthetic challenges and toxicity risks .

- Stereochemical Complexity : PF 43(1) compounds (m/n/o) demonstrate how stereochemistry fine-tunes activity, though synthetic complexity escalates .

Computational Docking Insights

AutoDock4 studies highlight the importance of the morpholine ring in N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide for forming hydrogen bonds with kinase active sites. Comparative docking scores (Table 2) suggest:

Findings :

- The target compound’s morpholine and sulfonamide groups achieve strong hydrogen bonding, comparable to bulkier analogs.

- Bromine in the 5-bromo analog provides hydrophobic stabilization but lacks polar interactions, reducing predicted affinity .

- PF 43(1) compounds show higher docking scores due to multi-point interactions but may suffer from poor bioavailability .

Pharmacokinetic and Toxicity Profiles

- Solubility: The morpholine group in N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide enhances aqueous solubility (>50 μM) compared to lipophilic analogs like the trimethylbenzene derivative (<10 μM) .

- Metabolic Stability : The absence of metabolically labile groups (e.g., bromine or ester linkages) in the target compound suggests superior stability over analogs .

- CYP Inhibition : Preliminary data indicate low CYP3A4 inhibition (IC₅₀ > 100 μM), unlike PF 43(1) compounds with aromatic substituents (IC₅₀ ~20 μM) .

Biological Activity

N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide, a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanism of action, pharmacokinetics, potential therapeutic applications, and relevant research findings.

Target Enzymes:

The primary mode of action for N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide involves the inhibition of key enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical pathways, including pH regulation and folate synthesis, which are essential for bacterial growth and proliferation .

Biochemical Pathways:

Inhibition of carbonic anhydrase disrupts the regulation of acid-base balance in biological systems, while blocking dihydropteroate synthetase interferes with folic acid synthesis. This leads to decreased production of nucleic acids and ultimately inhibits bacterial cell division .

Pharmacokinetics

N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide is characterized by favorable pharmacokinetic properties:

- Absorption: The compound is well absorbed when administered orally.

- Distribution: It exhibits widespread distribution throughout body tissues.

- Metabolism: The drug undergoes hepatic metabolism, which can influence its efficacy and safety profile.

- Elimination: Renal excretion is the primary route for elimination from the body .

Antimicrobial Properties

Research indicates that N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide exhibits significant antimicrobial activity. Its structural similarity to para-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthetase, leading to bacteriostatic effects against a range of pathogens .

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer properties. By disrupting folate synthesis, it could potentially inhibit the growth of cancer cells that rely on rapid DNA replication .

Case Studies and Research Findings

Several studies have investigated the biological activities of N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide. Below is a summary of key findings:

| Study | Findings | |

|---|---|---|

| Zessel et al. (2014) | Demonstrated that sulfonamides inhibit bacterial growth by blocking folate synthesis. | Supports the use of sulfonamides as effective antibacterial agents. |

| Pareek et al. (2013) | Found that structural modifications enhance antimicrobial activity. | Highlights the importance of structure-activity relationships (SAR) in drug design. |

| Bohni (1976) | Discussed the bacteriostatic nature of sulfonamides compared to bactericidal agents. | Suggests potential applications in treating infections where bacteriostatic drugs are preferred. |

Q & A

Q. What are the optimal synthetic routes for N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the pyrimidine ring via condensation of amidines and aldehydes under acidic/basic conditions. Introduce the morpholine group via nucleophilic substitution (e.g., using morpholine and a halogenated pyrimidine intermediate). Finally, conjugate the propane-1-sulfonamide group using sulfonylation reagents like propane sulfonyl chloride.

- Key Conditions :

- Pyrimidine Ring Formation : Use microwave-assisted synthesis at 120–150°C for 2–4 hours to enhance reaction efficiency .

- Morpholine Introduction : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to minimize side reactions .

- Yield Optimization : Monitor intermediates via HPLC (>95% purity threshold) and adjust stoichiometric ratios (e.g., 1.2:1 morpholine:halogenated pyrimidine) .

Q. How is the structural integrity of N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., morpholine N–CH peaks at δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 342.1) and fragmentation patterns.

- HPLC : Ensure >98% purity using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Anti-inflammatory Activity : Test inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (IC determination) .

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen for JAK1 or RAF kinase inhibition, referencing IC values from structurally related compounds (e.g., PF-04965842, IC = 0.3 nM for JAK1) .

Advanced Research Questions

Q. How does the position of the morpholine group on the pyrimidine ring affect target binding and selectivity?

- Methodological Answer : Conduct comparative SAR studies using analogs with morpholine at positions 2, 4, or 6 on the pyrimidine ring.

- Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants () against targets like COX-2 or JAK1.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze steric/electronic effects. For example, the 2-morpholinopyrimidine configuration enhances hydrogen bonding with iNOS (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for 4-substituted analogs) .

Q. How can contradictions in biological activity data across different assays be resolved?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal methods (e.g., cell-based vs. enzymatic assays). For instance, discrepancies in IC values for JAK1 inhibition may arise from off-target effects in cellular models .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed activity in vivo but not in vitro .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Modify the sulfonamide group to enhance solubility (e.g., ester prodrugs hydrolyzed in plasma).

- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to increase bioavailability. Reference studies showing a 3-fold improvement in C with cyclodextrin formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.